molecular formula C14H6Cl4O3 B11952259 2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid CAS No. 7335-76-4

2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid

Cat. No.: B11952259
CAS No.: 7335-76-4
M. Wt: 364.0 g/mol
InChI Key: IPULFRPFZGMSED-UHFFFAOYSA-N
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Description

2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid is a chemical compound with the molecular formula C14H6Cl4O3 and a molecular weight of 364.014 g/mol . This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

The synthesis of 2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid involves the reaction of tetrachlorophthalic anhydride with benzene in the presence of anhydrous aluminum(III) chloride as a catalyst. The mixture is refluxed for 20 hours to yield the desired product . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Benzoyl-3,4,5,6-tetrachlorobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-benzoyl-3,4,5,6-tetrachlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4O3/c15-9-7(13(19)6-4-2-1-3-5-6)8(14(20)21)10(16)12(18)11(9)17/h1-5H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPULFRPFZGMSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329440
Record name 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-76-4
Record name 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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